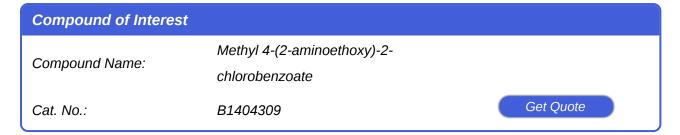


theoretical yield of Methyl 4-(2-aminoethoxy)-2chlorobenzoate synthesis

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An In-depth Technical Guide to the Synthesis and Theoretical Yield of **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**, a molecule of interest in pharmaceutical and chemical research. The guide details the experimental protocols, data presentation in tabular format, and a theoretical yield calculation. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow.

Introduction

Methyl 4-(2-aminoethoxy)-2-chlorobenzoate is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure combines a chlorinated benzoic acid methyl ester with an aminoethoxy side chain, offering multiple points for further chemical modification. This guide outlines a common and reliable synthetic approach: a two-step process involving a Williamson ether synthesis followed by the deprotection of a protected amine.

Proposed Synthetic Pathway



The synthesis of **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate** can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of an ether linkage via a Williamson ether synthesis between Methyl 4-hydroxy-2-chlorobenzoate and a protected 2-aminoethyl halide. The second step is the removal of the protecting group to yield the final product. The Williamson ether synthesis is a well-established SN2 reaction where an alkoxide ion displaces a halide ion from an alkyl halide.[1][2][3]

The overall reaction scheme is as follows:

Step 1: Williamson Ether Synthesis Methyl 4-hydroxy-2-chlorobenzoate is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)acetamide to form the protected intermediate, Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Deprotection (Hydrolysis) The acetyl protecting group on the nitrogen atom is removed by acid-catalyzed hydrolysis to yield the final product, **Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**.

Data Presentation

The quantitative data for the reactants and the final product are summarized in the table below for easy reference and for the calculation of the theoretical yield.

Compound	Molecular Formula	Molar Mass (g/mol)
Methyl 4-hydroxy-2- chlorobenzoate	C ₈ H ₇ ClO ₃	186.59
N-(2-bromoethyl)acetamide	C4H8BrNO	166.02
Methyl 4-(2-aminoethoxy)-2- chlorobenzoate	C10H12CINO3	229.66

Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate



- Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-hydroxy-2-chlorobenzoate (10.0 g, 53.6 mmol) in 100 mL of anhydrous acetone.
- Addition of Base: Add anhydrous potassium carbonate (11.1 g, 80.4 mmol) to the solution.
 The mixture will be a suspension.
- Addition of Alkyl Halide: Add N-(2-bromoethyl)acetamide (9.8 g, 59.0 mmol) to the stirred suspension.
- Reaction: Heat the reaction mixture to reflux and maintain it for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate.

Step 2: Synthesis of Methyl 4-(2-aminoethoxy)-2-chlorobenzoate (Deprotection)

- Acidic Hydrolysis: In a 250 mL round-bottom flask, suspend the purified Methyl 4-(2-acetamidoethoxy)-2-chlorobenzoate (from the previous step) in 100 mL of 6 M hydrochloric acid.
- Reaction: Heat the mixture to reflux for 4-6 hours.
- Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).



 Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 4-(2aminoethoxy)-2-chlorobenzoate.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Balanced Overall Reaction:

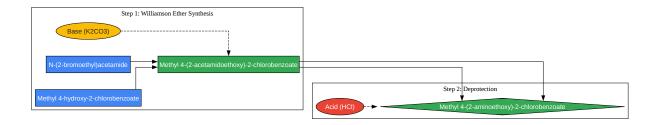
 $C_8H_7CIO_3 + C_4H_8BrNO + H_2O \rightarrow C_{10}H_{12}CINO_3 + CH_3COOH + HBr$

For simplicity in identifying the limiting reactant for the final product, we consider the two-step synthesis where the yield of the final product is dependent on the initial reactants.

- Moles of Reactants:
 - Moles of Methyl 4-hydroxy-2-chlorobenzoate = 10.0 g / 186.59 g/mol = 0.0536 mol
 - Moles of N-(2-bromoethyl)acetamide = 9.8 g / 166.02 g/mol = 0.0590 mol
- Limiting Reactant: The stoichiometry between Methyl 4-hydroxy-2-chlorobenzoate and N-(2-bromoethyl)acetamide in the first step is 1:1. Comparing the moles of the reactants, Methyl 4-hydroxy-2-chlorobenzoate is the limiting reactant (0.0536 mol < 0.0590 mol).
- Theoretical Yield of Final Product: The overall stoichiometry between the limiting reactant (Methyl 4-hydroxy-2-chlorobenzoate) and the final product (Methyl 4-(2-aminoethoxy)-2-chlorobenzoate) is 1:1.
 - Maximum moles of product = 0.0536 mol
 - Theoretical Yield (in grams) = Moles of product × Molar mass of product
 - Theoretical Yield = 0.0536 mol × 229.66 g/mol = 12.31 g



Visualizations Synthetic Pathway

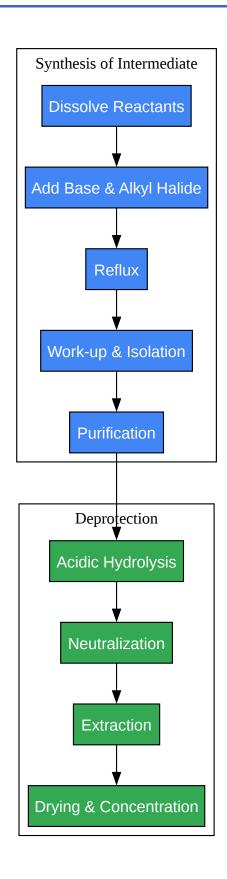


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Caption: Synthetic pathway for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate.

Experimental Workflow





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Caption: Experimental workflow for the synthesis.



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